m7GpppCpG

Description

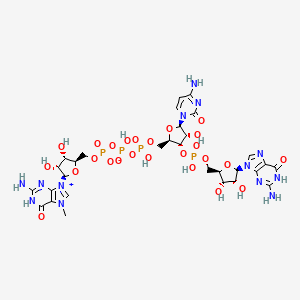

Properties

Molecular Formula |

C30H41N13O25P4 |

|---|---|

Molecular Weight |

1107.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C30H41N13O25P4/c1-40-8-43(22-14(40)24(50)39-29(33)37-22)26-18(47)16(45)10(64-26)5-61-70(54,55)67-72(58,59)68-71(56,57)62-6-11-20(19(48)27(65-11)41-3-2-12(31)35-30(41)51)66-69(52,53)60-4-9-15(44)17(46)25(63-9)42-7-34-13-21(42)36-28(32)38-23(13)49/h2-3,7-11,15-20,25-27,44-48H,4-6H2,1H3,(H11-,31,32,33,35,36,37,38,39,49,50,51,52,53,54,55,56,57,58,59)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |

InChI Key |

HJEQQXAHGFWTHV-POYLIAOGSA-N |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)N)O)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The m7GpppCpG Cap: A Linchpin in Eukaryotic Transcription and Gene Expression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5' cap, a distinctive feature of eukaryotic messenger RNA (mRNA), is a critical molecular entity that orchestrates a cascade of events, beginning with the nascent transcript's emergence from RNA polymerase II and culminating in protein synthesis. This technical guide provides a comprehensive overview of the m7GpppCpG cap, detailing its intricate synthesis, its pivotal functions in transcription and subsequent gene expression, and the experimental methodologies employed to investigate its roles.

The Synthesis of the this compound Cap: A Co-transcriptional Process

The formation of the this compound cap is a tightly regulated, three-step enzymatic process that occurs co-transcriptionally, meaning it takes place as the pre-mRNA is being synthesized. This process ensures that the 5' end of the nascent RNA is promptly modified, protecting it from exonucleolytic degradation and marking it for subsequent processing and translation.

The capping process is initiated when the nascent pre-mRNA transcript reaches a length of approximately 25-30 nucleotides.[1] The key enzymatic activities are carried out by a capping enzyme complex that associates with the C-terminal domain (CTD) of the large subunit of RNA polymerase II.

The three enzymatic steps are:

-

RNA 5'-triphosphatase (RTPase): This enzyme removes the terminal gamma-phosphate from the 5' end of the nascent RNA, which has a 5'-triphosphate linkage (pppN). This hydrolysis reaction results in a 5'-diphosphate end (ppN).

-

RNA guanylyltransferase (GTase): This enzyme catalyzes the addition of a guanosine monophosphate (GMP) molecule to the 5'-diphosphate end of the RNA. The GMP is derived from guanosine triphosphate (GTP), and the reaction forms an unusual 5'-5' triphosphate linkage, resulting in the structure GpppN.[1]

-

RNA (guanine-N7)-methyltransferase (N7MTase): The final step involves the methylation of the guanine base at the N7 position. This reaction is catalyzed by a methyltransferase that utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, yielding the mature 7-methylguanosine cap structure, m7GpppN.[1]

The "CpG" in this compound refers to the first two nucleotides of the transcribed RNA sequence, where "C" is cytosine and "G" is guanine. The cap structure itself is the m7Gppp moiety.

Core Functions of the this compound Cap in Transcription and Gene Expression

The this compound cap is not merely a protective group; it serves as a molecular beacon that is recognized by a host of proteins, collectively known as cap-binding proteins. These interactions are fundamental to virtually every stage of an mRNA's life, from its synthesis in the nucleus to its translation in the cytoplasm.

Protection from Exonucleolytic Degradation

The 5'-5' triphosphate linkage of the cap structure renders the mRNA resistant to degradation by 5' exonucleases, which are enzymes that degrade RNA from the 5' end. This protective function is crucial for maintaining the integrity and stability of the mRNA molecule.

Pre-mRNA Processing: Splicing and Polyadenylation

The cap structure, in conjunction with the nuclear cap-binding complex (CBC), plays a significant role in the processing of pre-mRNA. The CBC, composed of CBP80 and CBP20, binds to the cap in the nucleus and facilitates the recruitment of splicing factors to the 5' splice site, thereby promoting the efficient removal of introns. The CBC also participates in the process of 3'-end cleavage and polyadenylation, ensuring the proper formation of the poly(A) tail.

Nuclear Export

The CBC-bound capped mRNA is recognized by the nuclear pore complex, facilitating its transport from the nucleus to the cytoplasm. This process is essential for making the mRNA available for translation by the ribosomes.

Translation Initiation

In the cytoplasm, the CBC is replaced by the eukaryotic translation initiation factor 4E (eIF4E), a key component of the eIF4F complex. The binding of eIF4E to the m7GpppG cap is a rate-limiting step in cap-dependent translation initiation. This interaction recruits the 40S ribosomal subunit to the 5' end of the mRNA, initiating the scanning process to locate the start codon and begin protein synthesis.

Quantitative Data on Cap-Binding Proteins and Capping Enzymes

The precise regulation of gene expression is intimately linked to the binding affinities of cap-binding proteins and the kinetic parameters of the capping enzymes. The following tables summarize key quantitative data for these crucial molecular players.

| Cap-Binding Protein | Ligand | Dissociation Constant (Kd) | Organism/System |

| eIF4E | m7GpppG | 561 nM | Human |

| Capped RNA Oligos | Substantially lower than m7GpppG | Human | |

| Nuclear Cap-Binding Complex (CBC) | m7GpppG | ~13 nM | Human |

| GpppG | ~1.3 µM (100-fold lower affinity than m7GpppG) | Human |

Table 1: Binding Affinities of Cap-Binding Proteins. This table presents the dissociation constants (Kd) for the interaction of eIF4E and the Nuclear Cap-Binding Complex (CBC) with the m7GpppG cap analog and uncapped RNA. Lower Kd values indicate higher binding affinity. Data from[2][3].

| Enzyme | Substrate | Km | kcat/Km (s⁻¹µM⁻¹) | Organism/System |

| Human Guanine-N7-Methyltransferase (RNMT) | RNA | 190 ± 38 nM | - | Human |

| S-adenosyl-L-methionine (SAM) | 91 ± 1.2 nM | - | Human | |

| Paramecium bursaria Chlorella virus 1 RNA Guanylyltransferase | GTP | - | 120-fold higher for reverse reaction (pyrophosphorolysis) in the absence of RNA | Viral |

| SARS-CoV-2 nsp14 (N7-Methyltransferase) | Py-FLINT probe | 3.5 ± 1.1 µM | 0.025 | Viral |

Table 2: Kinetic Parameters of Capping Enzymes. This table summarizes the Michaelis constant (Km) and/or the catalytic efficiency (kcat/Km) for key enzymes involved in the m7GpppG cap synthesis. Km represents the substrate concentration at which the reaction rate is half of the maximum, and kcat/Km is a measure of the enzyme's catalytic efficiency. Data from[4][5][6].

Experimental Protocols for Studying the this compound Cap

Investigating the function of the this compound cap requires a variety of specialized experimental techniques. Below are detailed methodologies for three key experiments.

In Vitro Transcription of Capped RNA

This protocol describes the synthesis of capped RNA transcripts in a cell-free system using a bacteriophage RNA polymerase.

Materials:

-

Linearized DNA template containing a T7, SP6, or T3 promoter

-

Bacteriophage RNA polymerase (T7, SP6, or T3)

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, UTP, GTP)

-

Cap analog (e.g., m7G(5')ppp(5')G)

-

RNase inhibitor

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

-

DNase I (RNase-free)

-

RNA purification kit or phenol:chloroform extraction reagents

Procedure:

-

Assemble the transcription reaction on ice. For a 20 µL reaction, combine:

-

4 µL 5x Transcription Buffer

-

2 µL 100 mM DTT

-

1 µL RNase Inhibitor

-

1 µg linearized DNA template

-

2 µL 10 mM ATP

-

2 µL 10 mM CTP

-

2 µL 10 mM UTP

-

0.5 µL 10 mM GTP

-

4.5 µL 10 mM Cap Analog (for a 4:1 ratio of cap analog to GTP)

-

2 µL RNA Polymerase

-

-

Incubate the reaction at 37°C for 2 hours.

-

Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purify the RNA using a suitable RNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.

-

Resuspend the purified capped RNA in RNase-free water and quantify its concentration using a spectrophotometer.

Cap-Binding Assay using m7GTP-Agarose

This protocol describes the isolation of cap-binding proteins from a cell lysate using an affinity matrix.

Materials:

-

m7GTP-agarose beads

-

Control agarose beads (without cap analog)

-

Cell lysate from the experimental system of interest

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

-

Wash buffer (e.g., Lysis buffer with reduced detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free m7GTP)

-

Microcentrifuge tubes

Procedure:

-

Equilibrate the m7GTP-agarose and control agarose beads with lysis buffer.

-

Incubate the pre-cleared cell lysate with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known or suspected cap-binding proteins.

RNA Immunoprecipitation (RIP)

This protocol is used to identify RNAs that are associated with a specific cap-binding protein in vivo.

Materials:

-

Cells expressing the cap-binding protein of interest

-

Antibody specific to the cap-binding protein

-

Control IgG antibody

-

Protein A/G magnetic beads

-

RIP lysis buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, protease and RNase inhibitors)

-

High-salt wash buffer (e.g., RIP lysis buffer with 500 mM KCl)

-

Low-salt wash buffer (e.g., RIP lysis buffer with 150 mM KCl)

-

Proteinase K

-

RNA purification reagents

Procedure:

-

Lyse the cells in RIP lysis buffer and clear the lysate by centrifugation.

-

Incubate the cleared lysate with the specific antibody or control IgG overnight at 4°C.

-

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein-RNA complexes.

-

Wash the beads sequentially with high-salt and low-salt wash buffers to remove non-specific interactions.

-

Elute the complexes from the beads and treat with Proteinase K to digest the protein.

-

Purify the co-immunoprecipitated RNA using a suitable RNA purification method.

-

Analyze the purified RNA by reverse transcription-quantitative PCR (RT-qPCR) to identify specific target RNAs or by next-generation sequencing for a transcriptome-wide analysis.

Visualizing the this compound Cap's World: Pathways and Workflows

Diagrams are essential for visualizing the complex molecular interactions and experimental processes involved in studying the this compound cap. The following diagrams were generated using the Graphviz DOT language.

Conclusion and Future Directions

The this compound cap is a cornerstone of eukaryotic gene expression, influencing every aspect of an mRNA's life. Its intricate synthesis and the subsequent recognition by a suite of cap-binding proteins ensure the fidelity and efficiency of protein production. For researchers in basic science and drug development, a deep understanding of the capping process and its regulation is paramount.

Future research will likely focus on the nuanced roles of different cap structures (e.g., cap 1 and cap 2 modifications) in modulating translation and immune recognition, the development of novel therapeutics targeting viral capping enzymes, and a more detailed elucidation of the regulatory networks that control the activity of cap-binding proteins in various disease states. The continued application of advanced biochemical and sequencing technologies will undoubtedly uncover further layers of complexity in the function of this essential molecular signature.

References

- 1. mRNA capping: biological functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic and thermodynamic characterization of the RNA guanylyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of the m7GpppCpG Cap Analog in mRNA Stability and Translational Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5' cap structure is a critical determinant of messenger RNA (mRNA) fate within eukaryotic cells, profoundly influencing its stability, nuclear export, and translation efficiency. Among the various synthetic cap analogs developed for in vitro transcription, m7GpppCpG represents a key molecule for producing mRNAs with enhanced translational properties. This technical guide provides an in-depth exploration of the role of the this compound cap in mRNA stability and translation. It details the underlying molecular mechanisms, presents comparative quantitative data for related cap analogs, and offers comprehensive experimental protocols for the synthesis and functional analysis of this compound-capped mRNA. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and synthetic biology.

Introduction: The Significance of the 5' Cap

Eukaryotic mRNAs are distinguished by a unique 5' terminal modification known as the cap, which consists of a 7-methylguanosine (m7G) nucleotide linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge.[1][2] This cap structure serves as a molecular beacon that orchestrates multiple stages of the mRNA lifecycle.[3]

The primary functions of the 5' cap include:

-

Protection from Exonucleolytic Degradation: The cap structure shields the mRNA from 5'→3' exonucleases, thereby significantly increasing its half-life within the cytoplasm.[1][4]

-

Promotion of Translation Initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex. This interaction is a rate-limiting step in cap-dependent translation initiation, facilitating the recruitment of the ribosomal machinery to the mRNA.[5]

-

Nuclear Export: The cap-binding complex (CBC) binds to the cap in the nucleus and facilitates the export of the mRNA to the cytoplasm.[3]

-

Splicing: The cap structure is also involved in the efficient splicing of pre-mRNAs.[3]

Synthetic cap analogs, such as this compound, are indispensable tools for the in vitro synthesis of functional mRNAs for various applications, including mRNA-based therapeutics, vaccines, and fundamental research.[6][7] The identity of the first and second transcribed nucleotides following the cap can influence translation efficiency and the immunogenicity of the mRNA.

The Role of this compound in mRNA Stability

The stability of an mRNA molecule, often quantified by its half-life (t1/2), is a crucial factor determining the overall level of protein expression. The this compound cap contributes to mRNA stability primarily by preventing its degradation by 5' exonucleases. The 5'-5' triphosphate linkage is not a substrate for these enzymes, which normally recognize and degrade uncapped or decapped mRNAs.

Table 1: Comparative Stability of mRNAs with Different Cap Analogs

| Cap Analog | Modification | Relative Resistance to hDcp2 (Decapping Enzyme) | In Vivo mRNA Half-life (HeLa cells) |

| m7GpppG | Standard Cap 0 | Baseline | ~20-30 min (lag phase followed by decay)[8] |

| m2(7,3'-O)GpppG (ARCA) | Anti-Reverse Cap Analog | Increased | - |

| m2(7,2'-O)GppSpG D2 | β-phosphorothioate | Significantly Increased | Extended lag phase before decay[8] |

| m7Gpp(BH3)pm7G | β-boranophosphate | Highly Resistant | More stable than m2(7,2'-O)GppSpG[8] |

Note: This table summarizes data from studies on various cap analogs to illustrate the impact of cap structure on mRNA stability. Specific data for this compound is inferred from the general principles of cap-mediated stability.

The Role of this compound in mRNA Translation

The this compound cap plays a central role in initiating protein synthesis through the cap-dependent translation pathway. This process is initiated by the binding of the cap structure to eIF4E.

The Cap-Dependent Translation Initiation Pathway

-

eIF4F Complex Formation: The cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A assemble to form the eIF4F complex.

-

mRNA Recognition: The eIF4E subunit of the eIF4F complex specifically recognizes and binds to the m7G cap of the mRNA.

-

Ribosome Recruitment: The eIF4F complex, bound to the mRNA, recruits the 43S pre-initiation complex (containing the 40S ribosomal subunit, initiator tRNA, and other initiation factors) to the 5' end of the mRNA.

-

Scanning and Start Codon Recognition: The 43S complex then scans along the 5' untranslated region (UTR) of the mRNA in a 5' to 3' direction until it encounters the AUG start codon.

-

80S Ribosome Assembly and Elongation: Upon recognition of the start codon, the 60S ribosomal subunit joins the complex to form the 80S ribosome, and protein synthesis (elongation) begins.

The efficiency of translation can be significantly influenced by the structure of the cap analog. "Anti-reverse" cap analogs (ARCAs), which are modified to ensure their incorporation in the correct orientation during in vitro transcription, have been shown to significantly enhance translational efficiency compared to the standard m7GpppG cap.[2][9]

Table 2: Comparative Translational Efficiency of mRNAs with Different Cap Analogs

| Cap Analog | Capping Efficiency (%) | Relative Translational Efficiency (in vitro) |

| Uncapped RNA | - | 1.0 |

| m7GpppG | ~69% | ~15-20 fold increase over uncapped[2] |

| b7Gp3G | ~79% | 1.87 (relative to m7GpppG)[2] |

| m7Gp3m7G | ~73% | 2.66 (relative to m7GpppG)[2] |

| m7Gp4m7G | ~74% | 3.14 (relative to m7GpppG)[2] |

| m2(7,3'-O)GpppG (ARCA) | High (orientation-specific) | ~2-fold higher than m7GpppG[9] |

Note: This table presents data from studies comparing various cap analogs to illustrate the impact on translational efficiency. The performance of this compound is expected to be in a similar range to the standard m7GpppG.

Experimental Protocols

In Vitro Transcription of this compound-Capped mRNA

This protocol describes the co-transcriptional capping of mRNA using T7 RNA polymerase and the this compound cap analog.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10X Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 50 mM Spermidine)

-

100 mM ATP, CTP, UTP solutions

-

10 mM GTP solution

-

40 mM this compound cap analog solution

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Thaw all reagents on ice.

-

Assemble the transcription reaction at room temperature in the following order:

Reagent Volume (for a 20 µL reaction) Final Concentration Nuclease-free water to 20 µL 10X Transcription Buffer 2 µL 1X 100 mM ATP 2 µL 10 mM 100 mM CTP 2 µL 10 mM 100 mM UTP 2 µL 10 mM 10 mM GTP 0.5 µL 0.25 mM 40 mM this compound 2 µL 4 mM Linearized DNA template 1 µg 50 ng/µL RNase Inhibitor 1 µL | T7 RNA Polymerase | 2 µL | |

-

Mix gently by pipetting and incubate at 37°C for 2 hours.

-

(Optional) Add DNase I and incubate for an additional 15 minutes at 37°C to remove the DNA template.

-

Purify the mRNA using a suitable method (e.g., lithium chloride precipitation or a column-based kit).

-

Resuspend the purified mRNA in nuclease-free water and quantify its concentration and purity.

In Vitro Translation Assay

This protocol describes a typical in vitro translation assay using rabbit reticulocyte lysate to assess the translational efficiency of this compound-capped mRNA.

Materials:

-

This compound-capped mRNA (and uncapped control mRNA)

-

Rabbit Reticulocyte Lysate (nuclease-treated)

-

Amino Acid Mixture (minus methionine or leucine, depending on the label)

-

[35S]-Methionine or [14C]-Leucine

-

Nuclease-free water

Procedure:

-

Thaw the rabbit reticulocyte lysate and other reagents on ice.

-

Set up the translation reactions in nuclease-free microcentrifuge tubes on ice:

Reagent Volume (for a 25 µL reaction) Rabbit Reticulocyte Lysate 12.5 µL Amino Acid Mixture (-Met) 0.5 µL [35S]-Methionine 1 µL This compound-capped mRNA (1 µg/µL) 1 µL | Nuclease-free water | to 25 µL |

-

Mix gently and incubate at 30°C for 60-90 minutes.

-

Stop the reaction by placing the tubes on ice.

-

Analyze the translation products by SDS-PAGE and autoradiography to visualize the synthesized protein.

-

Quantify the protein yield using a phosphorimager or by excising the protein band and using liquid scintillation counting.

mRNA Stability Assay (Actinomycin D Chase)

This protocol describes a method to determine the half-life of this compound-capped mRNA in cultured cells using the transcriptional inhibitor Actinomycin D.

Materials:

-

Cultured eukaryotic cells (e.g., HeLa, HEK293)

-

This compound-capped mRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Actinomycin D solution (5 mg/mL in DMSO)

-

Cell culture medium

-

Reagents for RNA extraction (e.g., TRIzol)

-

Reagents for RT-qPCR (reverse transcriptase, primers, SYBR Green master mix)

Procedure:

-

Seed cells in a multi-well plate to achieve ~70-80% confluency on the day of transfection.

-

Transfect the cells with this compound-capped mRNA using a suitable transfection reagent according to the manufacturer's protocol.

-

After 4-6 hours of transfection to allow for initial protein expression, add Actinomycin D to the cell culture medium to a final concentration of 5 µg/mL to inhibit further transcription. This is time point 0.

-

Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

-

Extract total RNA from the cells at each time point.

-

Perform RT-qPCR to quantify the amount of the specific this compound-capped mRNA remaining at each time point. Use a housekeeping gene with a long half-life as a reference for normalization.

-

Calculate the percentage of mRNA remaining at each time point relative to the amount at time 0.

-

Plot the percentage of remaining mRNA versus time on a semi-logarithmic graph. The time point at which 50% of the mRNA has degraded represents the mRNA half-life.

Visualizations: Signaling Pathways and Workflows

Cap-Dependent Translation Initiation Pathway

Caption: Overview of the cap-dependent translation initiation pathway.

Experimental Workflow for In Vitro Transcription and Capping

Caption: Experimental workflow for producing this compound-capped mRNA.

Logical Relationship of Cap Structure to mRNA Fate

Caption: Logical flow of how the this compound cap influences mRNA fate.

Applications in Drug Development

The ability to synthesize highly stable and translationally efficient mRNA in vitro using cap analogs like this compound has been a cornerstone of the recent revolution in mRNA-based therapeutics and vaccines.[7]

-

mRNA Vaccines: The efficacy of mRNA vaccines relies on the efficient in vivo production of the target antigen from the delivered mRNA. A stable and efficiently translated mRNA, ensured by an optimal cap structure, is critical for eliciting a robust immune response.

-

Protein Replacement Therapies: For diseases caused by a deficiency in a specific protein, delivering mRNA encoding that protein offers a promising therapeutic strategy. The longevity and translational output of the therapeutic mRNA directly impact the dosage and frequency of administration.

-

Gene Editing: mRNA can be used to deliver the components of gene-editing systems, such as Cas9 nuclease and guide RNAs, into cells. Efficient translation of the nuclease mRNA is essential for successful gene editing.

Conclusion

The this compound cap analog is a vital component in the production of synthetic mRNAs with desirable characteristics for both research and therapeutic applications. Its fundamental role in protecting mRNA from degradation and promoting efficient translation initiation underscores the importance of the 5' cap in gene expression. The methodologies and data presented in this guide provide a comprehensive resource for professionals seeking to harness the power of in vitro transcribed, capped mRNA. As the field of mRNA therapeutics continues to expand, a deep understanding of the function and optimization of cap structures like this compound will remain paramount for the development of next-generation RNA-based medicines.

References

- 1. cellscript.com [cellscript.com]

- 2. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mRNA capping: biological functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cap Analogs – Enhance mRNA stability and translation efficiency - Jena Bioscience [jenabioscience.com]

- 5. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascpt.org [ascpt.org]

- 8. Translation, stability, and resistance to decapping of mRNAs containing caps substituted in the triphosphate chain with BH3, Se, and NH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Applications of Cap Analogs with Superior Translational Properties | Thermo Fisher Scientific - RO [thermofisher.com]

A Technical Guide to the m7GpppCpG Cap Analog: Structure, Properties, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the m7GpppCpG trinucleotide cap analog, a crucial tool in the synthesis of messenger RNA (mRNA) for research, therapeutic, and vaccine development. We will delve into its chemical structure, properties, and its role in producing capped mRNA, supported by quantitative data, experimental methodologies, and process visualizations.

Introduction to mRNA Capping and this compound

The 5' cap is a defining feature of eukaryotic mRNA, consisting of a 7-methylguanosine (m7G) molecule linked to the first nucleotide of the RNA transcript via an inverted 5'-5' triphosphate bridge.[1][2] This structure is critical for several cellular processes, including mRNA stability, nuclear export, pre-mRNA splicing, and, most importantly, the initiation of cap-dependent translation.[1][3][4][5]

The basic cap structure is known as "Cap 0". Further modification, such as the methylation of the 2'-hydroxyl group of the first nucleotide, results in a "Cap 1" structure, which helps the host's innate immune system distinguish its own RNA from foreign viral RNA.[2]

This compound is a synthetic trinucleotide cap analog designed for the in vitro synthesis of RNA transcripts that begin with a Cytidine (C) at the +1 position.[6][7] It serves as a chemical tool to produce RNA with either a Cap 0 or Cap 1 structure, enabling detailed studies on how the sequence of the first nucleotides influences translation efficiency and other mRNA functions.[6][7][]

Chemical Structure and Properties

This compound is an oligonucleotide with a specific sequence and modifications that mimic the natural 5' cap. The structure consists of 7-methylguanosine (m7G) linked through a triphosphate bridge to a cytidine monophosphate (Cp), which is in turn linked to a guanosine (G).

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Reference |

| Full Name | 7-methylguanosine(5')triphospho(5')cytidine(3')phospho(5')guanosine | N/A |

| Molecular Formula | C30H41N13O25P4 | [] |

| Molecular Weight | 1107.61 g/mol | [] |

| Category | Nucleoside Analog, Trinucleotide Cap Analog | [7][] |

| CAS Number | 2638447-78-4 | [7] |

Role in mRNA Synthesis: Capping Methodologies

This compound is primarily utilized in a process called co-transcriptional capping, where the cap analog is introduced during the in vitro transcription (IVT) reaction. It competes with GTP for incorporation at the 5' end of the nascent RNA transcript by the RNA polymerase.

Alternatively, capping can be performed post-transcriptionally using enzymes. The choice of method has significant implications for capping efficiency and the final structure of the mRNA.

| Capping Method | Description | Typical Capping Efficiency | Resulting Cap Structure | Key Considerations |

| Co-transcriptional (Cap Analog) | A cap analog like this compound is added to the IVT reaction mix. A high ratio of cap analog to GTP is used to favor incorporation. For standard mCAP, approximately 80% of transcripts are capped.[4] | Variable (can exceed 95% with modern analogs)[9] | Cap 0 (or Cap 1 with specific analogs) | Simpler one-pot reaction. Some analogs can be incorporated in the reverse orientation, reducing translationally active mRNA.[4] |

| Post-transcriptional (Enzymatic) | The purified 5'-triphosphate RNA from IVT is treated sequentially with capping enzymes.[2][9] This process involves RNA triphosphatase, guanylyltransferase, and methyltransferases.[1][9] | Near 100%[9] | Cap 0, Cap 1, or Cap 2 | Ensures all caps are in the correct orientation.[9] Requires additional purification steps and enzymes, which can be costly.[9] |

Key Biological Pathways and Workflows

Visualizing the complex processes involving the mRNA cap is essential for understanding its function. The following diagrams illustrate the enzymatic capping pathway, a typical co-transcriptional capping workflow, and the mechanism of cap-dependent translation initiation.

Caption: Enzymatic pathway for post-transcriptional mRNA cap formation.

Caption: Workflow for co-transcriptional capping using this compound.

Caption: Interaction of the 5' cap with eukaryotic initiation factors (eIFs).

Experimental Protocols

Generalized Protocol for Co-transcriptional Capping using this compound

This protocol provides a general framework for synthesizing capped mRNA in vitro. Concentrations and incubation times should be optimized for specific templates and applications.

-

IVT Reaction Assembly:

-

At room temperature, assemble the following components in a nuclease-free tube. It is recommended to add the DNA template last.

-

Nuclease-Free Water: to final volume

-

Transcription Buffer (10x): 2 µL

-

NTP mix (25mM each of ATP, CTP, UTP): 2 µL

-

GTP (25mM): 0.5 µL

-

This compound Cap Analog (25mM): 4 µL (This creates a 4:1 ratio of Cap:GTP)

-

Linearized DNA Template (0.5-1.0 µg): X µL

-

T7 RNA Polymerase: 2 µL

-

-

The final reaction volume is typically 20 µL.

-

-

Incubation:

-

Mix the components gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

-

Incubate the reaction at 37°C for 1 to 2 hours.

-

-

DNA Template Removal:

-

Add 1 µL of DNase I (RNase-free) to the reaction mixture.

-

Incubate at 37°C for 15-30 minutes.

-

-

RNA Purification:

-

Purify the synthesized capped mRNA using a suitable method, such as lithium chloride precipitation, spin column chromatography, or magnetic beads, to remove enzymes, unincorporated nucleotides, and DNA fragments.

-

-

Quality Control:

-

Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop).

-

Verify the integrity and size of the transcript using denaturing agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

-

Conclusion

The this compound cap analog is a specialized but vital reagent for the production of synthetic mRNA. It enables researchers to generate transcripts with a defined 5'-terminal sequence, facilitating the investigation of how the initial nucleotides impact mRNA translatability and stability. As the fields of mRNA vaccines and therapeutics continue to expand, the precise control over mRNA structure afforded by tools like this compound will remain indispensable for optimizing the efficacy and safety of next-generation RNA-based technologies.

References

- 1. Enzymology of RNA cap synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthetic mRNA capping [beilstein-journals.org]

- 3. neb.com [neb.com]

- 4. mCAP | TriLink Customer Portal [shop.trilinkbiotech.com]

- 5. youtube.com [youtube.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 9. Enzymatic Capping: Process, Pros, and Cons - Areterna [areterna.com]

The Dawn of a New Era in mRNA Therapeutics: A Technical Guide to Trinucleotide Cap Analogs

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has marked a pivotal moment in modern medicine. Central to the success of these novel modalities is the engineering of synthetic mRNA molecules that are stable, efficiently translated, and minimally immunogenic. A key determinant of these attributes lies at the very beginning of the mRNA sequence: the 5' cap. This in-depth technical guide explores the discovery, significance, and application of trinucleotide cap analogs, a groundbreaking innovation that has surpassed traditional capping methods and is redefining the landscape of mRNA therapeutics.

From Dinucleotides to Trinucleotides: A Leap in Capping Efficiency and Translational Output

For years, the gold standard for co-transcriptional capping of in vitro transcribed (IVT) mRNA was the use of dinucleotide cap analogs, such as the Anti-Reverse Cap Analog (ARCA). While an improvement over enzymatic capping methods, ARCA-capped mRNAs suffer from several limitations, including incomplete capping and the generation of a Cap 0 structure, which is less efficient in initiating translation compared to the Cap 1 structure found in mature eukaryotic mRNAs.

The development of trinucleotide cap analogs, such as CleanCap® AG, represents a paradigm shift in mRNA synthesis. These molecules are designed to be more efficiently and specifically incorporated by RNA polymerase, leading to a significantly higher percentage of correctly capped mRNA transcripts with the desirable Cap 1 structure.

Quantitative Comparison of Cap Analogs

The superiority of trinucleotide cap analogs is evident in their performance across key biochemical and cellular metrics.

| Parameter | m7GpppG (Standard Cap) | ARCA (Dinucleotide) | Trinucleotide (e.g., CleanCap® AG) | Reference |

| Capping Efficiency | ~50% (with reverse incorporation) | 50-80% | >94% | [1] |

| Cap Structure | Cap 0 | Cap 0 | Cap 1 | [2] |

| In Vitro Transcription Yield | Variable | ~1.5 mg/mL | Up to 5 mg/mL | [2] |

| In Vivo Protein Expression | Low | Moderate | High (up to 8-fold > ARCA) | [3] |

| Cap Analog | eIF4E Binding Affinity (KD, nM) | Reference |

| m7GpppG | 561 | [4] |

| m7GpppAmpG | 42-45.6 | [5][6] |

| m7Gpppm6AmpG | - | [6] |

| Capped RNA Oligo (CCU start) | Higher KD (lower affinity) than ACU/GCU | [4] |

| Capped RNA Oligo (ACU start) | Lower KD (higher affinity) than CCU | [4] |

| Capped RNA Oligo (GCU start) | Lower KD (higher affinity) than CCU | [4] |

| Reporter mRNA | Capping Method | Relative In Vivo Luciferase Expression (Total Flux) | Time Point of Peak Expression | Reference |

| Firefly Luciferase | ARCA (Cap 0) | Lower | 3-6 hours | [7] |

| Firefly Luciferase | CleanCap® AG (Cap 1) | Significantly Higher | 6 hours | [7] |

| Firefly Luciferase | CleanCap® AG (3' OMe) | Highest | 6 hours | [7] |

| Firefly Luciferase | β-S-ARCA(D1) | 8-fold higher than ARCA | 2-19 hours | [3] |

The Molecular Machinery: Signaling Pathways and Experimental Workflows

The enhanced performance of trinucleotide-capped mRNA is rooted in its improved interaction with the cellular translation machinery and the streamlined workflow it enables in the laboratory.

The Cap-Dependent Translation Initiation Pathway

The journey from mRNA to protein begins with the recognition of the 5' cap by the eukaryotic initiation factor 4E (eIF4E). This interaction is a critical rate-limiting step in translation and is regulated by complex signaling pathways, such as the mTOR pathway.

Caption: Cap-dependent translation initiation pathway.

The mTOR signaling pathway plays a crucial role in regulating protein synthesis by phosphorylating and inactivating the eIF4E-binding proteins (4E-BPs), thereby liberating eIF4E to initiate translation.[8][9][10]

References

- 1. Co-transcriptional capping [takarabio.com]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trinucleotide cap analogs with triphosphate chain modifications: synthesis, properties, and evaluation as mRNA capping reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Regulation of eIF4E and p70 S6 Kinase | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to m7GpppCpG in Eukaryotic mRNA Processing

Audience: Researchers, scientists, and drug development professionals.

Introduction to Eukaryotic mRNA Capping

Eukaryotic messenger RNA (mRNA) undergoes a series of modifications to ensure its stability, efficient export from the nucleus, and successful translation into protein. The first of these modifications is the addition of a 5' cap structure.[1][2] This cap consists of a 7-methylguanosine (m7G) molecule linked to the first nucleotide of the mRNA transcript via an unusual 5'-5' triphosphate bridge.[2][3] The cap protects the mRNA from degradation by 5' exonucleases and plays a crucial role in the recruitment of the translational machinery.[3][4]

The basic cap structure is known as "Cap 0". In higher eukaryotes, this structure can be further methylated at the 2'-O position of the first and second nucleotides to form "Cap 1" and "Cap 2" structures, respectively.[3][5] The Cap 1 structure is particularly important for the host's innate immune system to distinguish its own mRNA from foreign RNA, thereby reducing immunogenicity, a critical consideration for mRNA-based therapeutics.[5]

The synthesis of capped mRNA for research and therapeutic applications is primarily achieved through in vitro transcription (IVT). Two main strategies are employed for capping IVT-produced mRNA: post-transcriptional enzymatic capping and co-transcriptional capping with cap analogs.[6][7] The m7GpppCpG cap analog is a trinucleotide cap analog used in the co-transcriptional capping method.[8][9]

The this compound Cap Analog

2.1. Chemical Structure

This compound is a trinucleotide cap analog with the chemical formula C30H41N13O25P4 and a molecular weight of 1107.61 g/mol .[] Its structure consists of a 7-methylguanosine (m7G) linked via a 5'-5' triphosphate bridge to a cytidine-guanosine (CpG) dinucleotide. The "m7Gppp" portion forms the core cap structure, while the "CpG" represents the first two nucleotides of the nascent RNA transcript.

2.2. Role in Co-transcriptional Capping

During co-transcriptional capping, a cap analog is included in the in vitro transcription reaction mixture along with the four standard nucleotide triphosphates (NTPs). The RNA polymerase initiates transcription with the cap analog instead of a standard GTP, thereby incorporating the cap structure at the 5' end of the mRNA in a single step.[6][7] Trinucleotide cap analogs like this compound are designed to be efficiently incorporated in the correct orientation, leading to a high percentage of capped mRNA.[8][9]

Quantitative Data on this compound Performance

The choice of cap analog significantly impacts the capping efficiency, yield, and translational output of the resulting mRNA. The following tables summarize quantitative data comparing this compound with other common cap analogs.

Table 1: Capping Efficiency of Various Cap Analogs

| Cap Analog | Capping Efficiency (%) |

| m7GpppG | 61.3 ± 3.5 |

| m7GpppA | 72.9 ± 1.6 |

| m7GpppC | 80.3 ± 1.2 |

| m7GpppU | 74.3 ± 2.1 |

| This compound | 90.8 ± 0.5 |

| m7GpppApG | 91.5 ± 0.9 |

Data sourced from Sikorski et al., 2020.

Table 2: Relative Protein Expression from mRNAs with Different Cap Analogs

| Cap Analog | Relative Protein Expression (normalized to m7GpppG) |

| m7GpppG | 1.00 |

| m7GpppA | 1.25 |

| m7GpppC | 0.88 |

| m7GpppU | 0.82 |

| This compound | 1.21 |

| m7GpppApG | 1.48 |

Data sourced from Sikorski et al., 2020. Protein expression was measured in HEK293T cells.

Signaling Pathways and Logical Relationships

4.1. Eukaryotic mRNA Capping Pathway

The enzymatic formation of the Cap 0 structure in eukaryotes is a three-step process that occurs co-transcriptionally.[1][8][11]

Caption: Enzymatic pathway of 5' Cap 0 formation.

4.2. Cap-Dependent Translation Initiation

The 5' cap is essential for the recruitment of the translation initiation machinery. The cap-binding protein eIF4E recognizes and binds to the m7G cap, initiating a cascade of events that leads to the assembly of the ribosome on the mRNA.[12][13][14]

Caption: Simplified pathway of cap-dependent translation initiation.

Experimental Protocols

5.1. Co-transcriptional Capping of mRNA using this compound

This protocol is adapted from standard in vitro transcription protocols and is suitable for generating mRNA with a 5' this compound cap.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)

-

NTPs (ATP, UTP, CTP) at 100 mM

-

GTP at 100 mM

-

This compound cap analog at 100 mM

-

RNase Inhibitor

-

Nuclease-free water

-

DNase I (RNase-free)

-

RNA purification kit

Procedure:

-

Thaw all reagents on ice. Keep enzymes on ice.

-

Assemble the transcription reaction at room temperature in the following order:

Component Volume (µL) for 20 µL reaction Final Concentration Nuclease-free water to 20 µL - 10X Transcription Buffer 2 1X ATP (100 mM) 2 10 mM UTP (100 mM) 2 10 mM CTP (100 mM) 2 10 mM GTP (100 mM) 0.5 2.5 mM This compound (100 mM) 2 10 mM Linearized DNA template X (approx. 1 µg) 50 ng/µL RNase Inhibitor 1 2 U/µL | T7 RNA Polymerase | 2 | 5 U/µL |

-

Mix gently by pipetting and incubate at 37°C for 2 hours.

-

To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

-

Elute the purified mRNA in nuclease-free water and determine the concentration and integrity.

5.2. Analysis of Capping Efficiency by Ribozyme Cleavage Assay

This method allows for the quantification of capped versus uncapped mRNA.[11][15][16]

Materials:

-

Capped mRNA sample

-

Designed ribozyme specific to the 5' end of the mRNA

-

10X Ribozyme Cleavage Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl2)

-

Nuclease-free water

-

RNA purification kit (for small fragments)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Urea

-

TBE buffer

-

RNA loading dye

-

Stain for RNA (e.g., SYBR Gold)

Procedure:

-

In a nuclease-free tube, mix the mRNA and ribozyme in a 1:5 molar ratio (e.g., 10 pmol mRNA, 50 pmol ribozyme).

-

Add 10X Ribozyme Cleavage Buffer to a final concentration of 1X.

-

Add nuclease-free water to a final volume of 10-20 µL.

-

Incubate the reaction at 37°C for 1 hour.

-

Purify the small RNA fragments (including the cleaved 5' end and the ribozyme) using a suitable purification kit.

-

Resuspend the purified fragments in RNA loading dye containing urea.

-

Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the fragments are adequately separated.

-

Stain the gel with an RNA stain and visualize using a gel imager.

-

Quantify the band intensities of the capped and uncapped 5' fragments to determine the capping efficiency.

Caption: Workflow for ribozyme cleavage assay.

5.3. In Vitro Translation Assay

This protocol outlines a general procedure for assessing the translational efficiency of capped mRNA in a rabbit reticulocyte lysate system.[2][17]

Materials:

-

This compound-capped mRNA

-

Uncapped mRNA (as a negative control)

-

Rabbit Reticulocyte Lysate system (containing lysate, amino acid mixture, etc.)

-

Nuclease-free water

-

Luciferase reporter mRNA (as a positive control, if applicable)

-

Luciferase assay reagent (if using a luciferase reporter)

-

Luminometer or scintillation counter

Procedure:

-

Thaw all components of the rabbit reticulocyte lysate system on ice.

-

For each reaction, prepare a master mix of the lysate and amino acids according to the manufacturer's protocol.

-

In separate tubes, add the capped mRNA, uncapped mRNA, and any controls to the master mix. A typical final concentration of mRNA is 50-100 ng/µL in a 25-50 µL reaction.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

If using a luciferase reporter, add the luciferase assay reagent to each reaction according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Compare the luminescence values to determine the relative translational efficiency of the capped versus uncapped mRNA.

Applications in Research and Drug Development

The ability to produce highly pure and translationally efficient mRNA is paramount for its use in various applications:

-

mRNA Vaccines: The efficacy of mRNA vaccines relies on the robust expression of the encoded antigen. The use of efficient cap analogs like this compound can enhance antigen production, potentially leading to a stronger immune response.[18]

-

Protein Replacement Therapies: For diseases caused by a lack of a specific protein, mRNA therapy can be used to deliver the genetic instructions for producing that protein. High translational efficiency is key to achieving therapeutic protein levels.

-

Gene Editing: mRNA can be used to deliver the components of gene-editing systems like CRISPR-Cas9 into cells. Efficient translation of the Cas9 mRNA is necessary for successful gene editing.

-

Basic Research: In the laboratory, in vitro transcribed and capped mRNA is used to study gene function, protein expression, and the mechanisms of translation.

Conclusion

The this compound cap analog is a valuable tool for the co-transcriptional capping of in vitro transcribed mRNA. Its high capping efficiency and ability to promote robust protein expression make it a suitable choice for a wide range of research and therapeutic applications. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this compound in their work. The continued development and optimization of cap analogs will be crucial for advancing the field of mRNA technology.

References

- 1. lcms.cz [lcms.cz]

- 2. The Basics: In Vitro Translation | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. Five-prime cap - Wikipedia [en.wikipedia.org]

- 4. agilent.com [agilent.com]

- 5. Quantification of mRNA cap-modifications by means of LC-QqQ-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]

- 7. Design and Analysis of Hammerhead Ribozyme Activity Against an Artificial Gene Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 11. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient preparation and properties of mRNAs containing a fluorescent cap analog: Anthraniloyl-m7GpppG - PMC [pmc.ncbi.nlm.nih.gov]

- 13. T7 In Vitro mRNA Synthesis with Separate Capping and PolyA (V1 08.11.25) [protocols.io]

- 14. Structure of translation factor eIF4E bound to m7GDP and interaction with 4E-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m7GpppG cap dependence for efficient translation of Drosophila 70-kDa heat-shock-protein (Hsp70) mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Co-transcriptional Capping with m7GpppN Cap Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of co-transcriptional capping of messenger RNA (mRNA) with a primary focus on the use of m7GpppN cap analogs, including the less commonly characterized m7GpppCpG. The document will delve into the core mechanisms, present quantitative data for commonly used cap analogs, provide detailed experimental protocols for capping and analysis, and visualize key pathways and workflows.

Introduction to Co-transcriptional Capping

The 5' cap is a critical modification of eukaryotic mRNA, essential for its stability, transport, and efficient translation.[1] This cap structure consists of a 7-methylguanosine (m7G) linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge. In vitro transcription (IVT) allows for the synthesis of large quantities of mRNA for various applications, including vaccines, therapeutics, and research. Co-transcriptional capping is a streamlined method where a cap analog is introduced into the IVT reaction, allowing for the direct incorporation of the cap structure as the RNA is being synthesized.[2] This approach simplifies the manufacturing process by eliminating the need for separate enzymatic capping and purification steps.[3]

There are two primary strategies for co-transcriptional capping:

-

Using Cap Analogs: Dinucleotide or trinucleotide cap analogs are added to the IVT reaction mix and are incorporated by the RNA polymerase at the 5' end of the transcript.[2]

-

Enzymatic Co-transcriptional Capping: This method involves using a fusion protein composed of an RNA polymerase (e.g., T7) and a capping enzyme, which installs the cap structure on the nascent RNA transcript in a "one-pot" reaction.

This guide will focus on the use of cap analogs, with a specific lens on the principles governing the use of this compound.

The Mechanism of Co-transcriptional Capping with Cap Analogs

During IVT, RNA polymerase initiates transcription by binding to a specific promoter sequence on a DNA template. The polymerase then incorporates nucleotide triphosphates (NTPs) to synthesize a complementary RNA strand. In co-transcriptional capping, a cap analog, such as m7GpppG or m7GpppA, is included in the reaction mixture, typically at a higher concentration than GTP.[4]

The RNA polymerase, most commonly T7 RNA polymerase, can initiate transcription with this dinucleotide analog instead of a single GTP.[5] T7 RNA polymerase has a strong preference for initiating transcription with a guanosine (G).[6] Consequently, the most efficient co-transcriptional capping occurs when the DNA template encodes a G at the +1 transcription start site, and an m7GpppG cap analog is used.

Initiation with a cytosine (C) at the +1 position, which would be required for the direct incorporation of this compound, is less favored by T7 RNA polymerase, which may lead to lower capping efficiency. While the fundamental principles of incorporation remain the same, the kinetics and efficiency are highly dependent on the polymerase's nucleotide preference at the initiation site.

A significant challenge with first-generation cap analogs like m7GpppG is the potential for reverse incorporation, where the guanosine of the cap analog is incorporated as the first nucleotide, leading to a non-functional cap.[1] To address this, anti-reverse cap analogs (ARCA) were developed, which have a modification (typically a 3'-O-methylation) on the m7G to prevent elongation from this end.[7] More advanced trinucleotide cap analogs, such as CleanCap®, have been designed for highly efficient and correct orientation-specific incorporation, often yielding capping efficiencies greater than 95%.[2][3]

Quantitative Data on Co-transcriptional Capping Efficiency

The efficiency of co-transcriptional capping is a critical quality attribute of synthetic mRNA. It is influenced by several factors, including the type of cap analog used, the ratio of cap analog to GTP in the IVT reaction, the sequence of the transcription start site, and the specific RNA polymerase variant. While specific quantitative data for this compound is not widely available in the reviewed literature, the following table summarizes the capping efficiencies of more commonly used cap analogs.

| Cap Analog | Typical Capping Efficiency | Key Features | References |

| m7GpppG | 40-60% | Prone to reverse incorporation, reducing the yield of functional mRNA. | [8] |

| ARCA (Anti-Reverse Cap Analog) | 50-80% | 3'-O-methyl modification prevents reverse incorporation, but can lead to lower overall RNA yields compared to standard capping. | [2][3] |

| CleanCap® Reagent AG | >95% | Trinucleotide analog that allows for highly efficient, correctly oriented incorporation, resulting in a Cap-1 structure in a single step. | [2][3] |

| Faustovirus Capping Enzyme (FCE)::T7 RNAP Fusion | up to 98% | Enzymatic co-transcriptional capping that generates Cap-1 structures with high efficiency in a one-pot reaction. |

Experimental Protocols

In Vitro Transcription with Co-transcriptional Capping (General Protocol)

This protocol provides a general framework for IVT with co-transcriptional capping using a cap analog. The specific concentrations of the cap analog and GTP may need to be optimized for the specific template and desired capping efficiency.

Materials:

-

Linearized DNA template with a T7 promoter (1 µg)

-

Nuclease-free water

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)

-

ATP, CTP, UTP solution (100 mM each)

-

GTP solution (100 mM)

-

Cap Analog (e.g., m7GpppG, ARCA) solution (40 mM)

-

T7 RNA Polymerase

-

RNase Inhibitor

-

DNase I (RNase-free)

Procedure:

-

Reaction Setup: At room temperature, combine the following components in a nuclease-free microcentrifuge tube in the order listed:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10x Transcription Buffer

-

1 µg of linearized DNA template

-

2 µL of 100 mM ATP

-

2 µL of 100 mM CTP

-

2 µL of 100 mM UTP

-

0.5 µL of 100 mM GTP (for a 4:1 cap analog to GTP ratio)

-

4 µL of 40 mM Cap Analog

-

1 µL of RNase Inhibitor

-

2 µL of T7 RNA Polymerase

-

-

Incubation: Mix gently and incubate at 37°C for 2 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purification: Purify the synthesized capped mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

Analysis of Capping Efficiency by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the quantitative analysis of capping efficiency and the identification of different cap structures.[9][10]

Principle:

This method involves the enzymatic digestion of the mRNA to release the 5' cap structure, followed by separation and quantification using LC-MS. A common approach involves using an enzyme like RNase H with a complementary probe to specifically cleave a small fragment from the 5' end of the mRNA.

Materials:

-

Purified capped mRNA

-

Biotinylated DNA/RNA chimeric probe complementary to the 5' end of the mRNA

-

RNase H

-

RNase H Reaction Buffer

-

Streptavidin magnetic beads

-

Wash buffers

-

Elution buffer

-

LC-MS system with an appropriate column for oligonucleotide separation

Procedure:

-

RNase H Digestion:

-

In a nuclease-free tube, combine the purified mRNA, the chimeric probe, and RNase H in the reaction buffer.

-

Incubate at the optimal temperature for RNase H activity (e.g., 37°C) for a specified time to allow for cleavage.

-

-

Capture of 5' Fragment:

-

Add streptavidin magnetic beads to the reaction mixture and incubate to allow the biotinylated probe-5' fragment complex to bind to the beads.

-

Wash the beads several times with wash buffers to remove uncapped fragments and other reaction components.

-

-

Elution: Elute the 5' fragment from the beads using an appropriate elution buffer or by heat denaturation.

-

LC-MS Analysis:

-

Inject the eluted sample into the LC-MS system.

-

Separate the capped and uncapped 5' fragments using a suitable chromatography method (e.g., ion-pair reversed-phase HPLC).

-

Detect and quantify the different species by mass spectrometry. The capping efficiency is calculated by comparing the peak areas of the capped and uncapped fragments.

-

Visualizations

The following diagrams illustrate the key processes involved in co-transcriptional capping.

Caption: Workflow of co-transcriptional capping using a cap analog.

Caption: Experimental workflow for capping efficiency analysis by LC-MS.

Conclusion

Co-transcriptional capping with cap analogs is a robust and efficient method for producing capped mRNA for a wide range of applications. While the efficiency of this process is dependent on several factors, particularly the choice of cap analog and the sequence of the transcription start site, modern cap analog technologies offer near-quantitative capping efficiencies. Although specific data for this compound is limited, the fundamental principles outlined in this guide provide a solid foundation for researchers and drug development professionals to design and optimize their co-transcriptional capping strategies. The provided experimental protocols offer a starting point for both the synthesis and the critical analysis of capped mRNA products.

References

- 1. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-transcriptional capping [takarabio.com]

- 3. neb.com [neb.com]

- 4. Why Co-Transcriptional Capping - Areterna [areterna.com]

- 5. T7 RNA polymerase - Wikipedia [en.wikipedia.org]

- 6. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Applications of Cap Analogs with Superior Translational Properties | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

The 5' Cap: A Cornerstone of Eukaryotic Gene Expression - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of eukaryotic gene expression, the 5' cap is a critical modification to messenger RNA (mRNA) that profoundly influences nearly every stage of its life, from biogenesis in the nucleus to its ultimate translation into protein in the cytoplasm. This seemingly small addition of a 7-methylguanosine (m7G) nucleotide, linked in a unique 5'-to-5' triphosphate bridge to the first nucleotide of the nascent RNA transcript, serves as a molecular beacon, orchestrating a cascade of events that ensure the fidelity and efficiency of protein synthesis.[1][2][3] For researchers and professionals in drug development, a deep, technical understanding of the 5' cap's functions is paramount for the design of effective mRNA-based therapeutics and for deciphering the complexities of gene regulation in health and disease. This guide provides a comprehensive overview of the 5' cap's structure, its multifaceted roles in gene expression, and detailed methodologies for its study.

The Structure of the 5' Cap

The canonical 5' cap structure, known as "Cap-0," consists of a 7-methylguanosine linked via a 5'-5' triphosphate bridge to the initial nucleotide of the mRNA.[2][4] In higher eukaryotes, this basic structure is often further modified by methylation of the 2'-hydroxyl group of the first and sometimes the second nucleotide, creating "Cap-1" and "Cap-2" structures, respectively.[2] These additional methylations can play a role in distinguishing self from non-self RNA, thereby helping the cell to evade an innate immune response to its own mRNA.[]

Core Functions of the 5' Cap in Gene Expression

The 5' cap is a master regulator of mRNA fate, influencing a spectrum of critical cellular processes:

-

Protection from Degradation: The cap structure physically blocks the 5' end of the mRNA, shielding it from degradation by 5' exonucleases.[3][6][7] This protective function significantly increases the half-life and stability of the mRNA molecule.[2]

-

Pre-mRNA Splicing: The 5' cap is recognized by the cap-binding complex (CBC), which in turn promotes the recruitment of the spliceosome to the 5' splice site of the first intron.[8] This facilitates the efficient and accurate removal of introns from the pre-mRNA.

-

Nuclear Export: The CBC, bound to the 5' cap, plays a crucial role in the export of mature mRNA from the nucleus to the cytoplasm.[6][9][10][11] It interacts with the nuclear pore complex, guiding the mRNA out of the nucleus.[12][13]

-

Translation Initiation: In the cytoplasm, the CBC is replaced by the eukaryotic translation initiation factor 4E (eIF4E).[12] eIF4E is a key component of the eIF4F complex, which is essential for recruiting the 40S ribosomal subunit to the mRNA, a rate-limiting step in cap-dependent translation initiation.[1][][6][14][15][16][17][18] The interaction between eIF4E and the 5' cap is a critical control point for protein synthesis.[19]

Quantitative Data on 5' Cap Function

The functional importance of the 5' cap is underscored by quantitative experimental data. The following tables summarize key findings from various studies.

| Parameter | Capped mRNA | Uncapped mRNA | Fold Difference | Reference(s) |

| Translation Efficiency (in vitro) | High | Very Low / Undetectable | >100-fold | [15][20] |

| mRNA Half-life (in vivo) | Stable | Rapidly Degraded | Varies by transcript | [21] |

| eIF4E Binding Affinity (KD) | 0.1 - 1.0 µM | No significant binding | - | [2][22] |

Table 1: Comparison of Capped vs. Uncapped mRNA. This table highlights the dramatic impact of the 5' cap on fundamental aspects of mRNA function.

| Cap Structure | Relative Translation Efficiency | Immunogenicity | Reference(s) |

| Cap-0 (m7GpppN) | 1x | Higher | [][9] |

| Cap-1 (m7GpppNm) | 1.5 - 2x | Lower | [][9] |

| Anti-Reverse Cap Analog (ARCA) | ~1.8x | Lower | [15][20] |

Table 2: Impact of Different Cap Structures on Translation and Immunogenicity. This table illustrates how modifications to the basic cap structure can fine-tune mRNA performance, a critical consideration for therapeutic mRNA design.

Signaling Pathways and Logical Relationships

The function of the 5' cap, particularly in translation initiation, is tightly regulated by cellular signaling pathways. The mTOR pathway, a central regulator of cell growth and proliferation, directly influences cap-dependent translation through the phosphorylation of 4E-binding proteins (4E-BPs), which are inhibitors of eIF4E.

Caption: The mTOR signaling pathway and its regulation of cap-dependent translation.

The overall workflow of mRNA from transcription to translation is a highly coordinated process where the 5' cap plays a central role at multiple checkpoints.

Caption: The central role of the 5' cap in the mRNA lifecycle.

Experimental Protocols

A variety of experimental techniques are employed to study the 5' cap and its functions. Below are detailed protocols for several key assays.

Protocol 1: In Vitro Transcription and Co-transcriptional Capping of mRNA

This protocol describes the synthesis of capped mRNA using an in vitro transcription system with a cap analog.

Materials:

-

Linearized DNA template containing a T7 promoter

-

T7 RNA Polymerase

-

NTP solution (ATP, CTP, UTP)

-

GTP solution

-

Cap analog (e.g., m7G(5')ppp(5')G, ARCA)

-

Transcription buffer (containing MgCl2, DTT, spermidine)

-

RNase inhibitor

-

Nuclease-free water

-

DNase I (RNase-free)

-

RNA purification kit

Procedure:

-

Reaction Setup: In a nuclease-free microfuge tube on ice, combine the following in order: nuclease-free water, transcription buffer, cap analog, NTPs (excluding GTP), and GTP at a 4:1 ratio of cap analog to GTP. Add the linearized DNA template and RNase inhibitor.

-

Initiation: Add T7 RNA Polymerase to the reaction mixture. Mix gently by pipetting and incubate at 37°C for 2-4 hours.

-

DNase Treatment: After incubation, add DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.

-

Quantification and Quality Control: Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by running a sample on a denaturing agarose gel.

Protocol 2: Luciferase Reporter Assay for Translation Efficiency

This assay quantitatively measures the translational efficiency of capped versus uncapped mRNA.

Materials:

-

Capped and uncapped luciferase reporter mRNA

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Cell culture medium and supplements

-

Transfection reagent

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the mammalian cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: On the day of transfection, prepare transfection complexes by mixing the capped or uncapped luciferase mRNA with the transfection reagent in serum-free medium, according to the manufacturer's protocol. Add the complexes to the cells and incubate for the desired amount of time (typically 6-24 hours).

-

Cell Lysis: After incubation, remove the medium and wash the cells with PBS. Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control or to total protein concentration. Compare the luminescence values between cells transfected with capped and uncapped mRNA to determine the relative translation efficiency.[20][23]

Protocol 3: Cap-Analog Pull-Down Assay

This protocol is used to isolate and identify proteins that bind to the 5' cap.

Materials:

-

m7GTP-sepharose beads (or other cap-analog-conjugated beads)

-

Control sepharose beads

-

Cell lysate

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Wash buffer

-

Elution buffer (e.g., high salt or containing free cap analog)

-

SDS-PAGE gels

-

Mass spectrometer

Procedure:

-

Cell Lysis: Prepare a cell lysate from the cells of interest using a suitable lysis buffer.

-

Bead Incubation: Incubate the cell lysate with m7GTP-sepharose beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the cap-binding proteins from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. For protein identification, the eluted proteins can be subjected to in-gel digestion and analysis by mass spectrometry.[18]

Protocol 4: In Vitro Decapping Assay

This assay measures the activity of decapping enzymes.

Materials:

-

5'-radiolabeled capped RNA substrate

-

Recombinant decapping enzyme (e.g., Dcp2)

-

Decapping buffer

-

Thin-layer chromatography (TLC) plate

-

TLC running buffer

-

Phosphorimager

Procedure:

-

Reaction Setup: Set up the decapping reaction by combining the radiolabeled capped RNA substrate, decapping enzyme, and decapping buffer.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for various time points.

-

Reaction Quenching: Stop the reaction at each time point by adding an equal volume of formamide loading dye.

-

TLC Analysis: Spot the reaction products onto a TLC plate and separate them using an appropriate running buffer.

-

Detection and Quantification: Visualize the separated products (intact capped RNA and the released m7GDP cap) using a phosphorimager. Quantify the amount of decapped product to determine the enzyme's activity.[24][25]

Conclusion

The 5' cap is an indispensable modification of eukaryotic mRNA, acting as a lynchpin in the regulation of gene expression. Its roles in ensuring mRNA stability, facilitating splicing and nuclear export, and initiating translation are fundamental to the accurate and efficient production of proteins. For scientists and drug development professionals, a thorough grasp of the molecular mechanisms governed by the 5' cap is essential for both fundamental research and the advancement of novel therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this critical element of gene expression.

References

- 1. Cap 1 Messenger RNA Synthesis with Co-transcriptional CleanCap® Analog by In Vitro Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Insights into Parasite eIF4E Binding Specificity for m7G and m2,2,7G mRNA Caps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pull-down assays [sigmaaldrich.com]

- 4. dash.harvard.edu [dash.harvard.edu]

- 6. neb.com [neb.com]

- 7. Assaying nuclear messenger RNA export in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neb.com [neb.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] A quantitative assay for measuring mRNA decapping by splinted ligation reverse transcription polymerase chain reaction: qSL-RT-PCR. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. 5' Capping protocol to add 5’ cap structures to exogenous synthetic RNA references (spike-ins) protocol v1 [protocols.io]

- 13. portlandpress.com [portlandpress.com]

- 14. Protocol for monitoring mRNA translation and degradation in human cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neb.com [neb.com]

- 16. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. Quantitative measurement of mRNA cap 0 and cap 1 structures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A quantitative assay for measuring mRNA decapping by splinted ligation reverse transcription polymerase chain reaction: qSL-RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Analysis of recombinant yeast decapping enzyme - PMC [pmc.ncbi.nlm.nih.gov]

m7GpppCpG: A Technical Guide for Advancing RNA Biology Research

Authored for Researchers, Scientists, and Drug Development Professionals

The 5' cap structure (m7GpppN, where N is the first transcribed nucleotide) is a hallmark of eukaryotic messenger RNA (mRNA) and plays a pivotal role in nearly every stage of the mRNA life cycle. It is essential for pre-mRNA processing, nuclear export, protection from exonucleolytic degradation, and, critically, the initiation of cap-dependent translation. The synthetic cap analog, m7GpppCpG, provides researchers with a powerful tool to investigate these fundamental processes. This trinucleotide cap analog can be used to generate RNAs with a defined 5' end, enabling precise studies of RNA stability, RNA-protein interactions, and translational efficiency. This technical guide details the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into RNA-focused research and development.

Core Principles: The Role of the 5' Cap in RNA Biology

Understanding the utility of this compound requires a firm grasp of the natural RNA capping process and its downstream consequences.

The Eukaryotic RNA Capping Pathway

In eukaryotes, the 5' cap is added co-transcriptionally in a series of three enzymatic steps:

-

RNA Triphosphatase (RTPase): Removes the 5'-terminal gamma-phosphate from the nascent pre-mRNA.

-

RNA Guanylyltransferase (GTase): Transfers a guanosine monophosphate (GMP) moiety from GTP to the 5'-diphosphate end of the RNA, forming a GpppN structure.

-

RNA (guanine-N7)-methyltransferase (MTase): Methylates the guanine base at the N7 position, yielding the final m7GpppN cap.[1]

This entire process ensures that mature mRNAs are correctly modified for subsequent processing and function.

Cap-Dependent Translation Initiation